molecular formula C14H15BrN2O2 B1521091 Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide CAS No. 1185298-32-1

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide

Cat. No.: B1521091
CAS No.: 1185298-32-1
M. Wt: 323.18 g/mol
InChI Key: VBXVSUCAKOJPLC-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

A study conducted by Wang et al. (2011) involved virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of analogs including one with a benzo[d][1,3]dioxol-5-yl structure. These compounds were investigated for their effects on breast tumor metastasis, demonstrating significant inhibition of cell growth, angiogenesis, and induced apoptosis, along with suitable pharmacokinetic properties, indicating potential as antitumor agents (Wang et al., 2011).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) explored the corrosion inhibition properties of Schiff base compounds, including benzylidene-pyridine-2-yl-amine derivatives, on mild steel in hydrochloric acid. Their findings suggest that these compounds are effective corrosion inhibitors, with efficiency influenced by the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi et al., 2005).

Antitumor Activity

Nguyen et al. (1990) synthesized and tested various 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for antitumor activity. These compounds, related through structural analogies to the query compound, showed promise as new classes of antineoplastic agents (Nguyen et al., 1990).

Functional Models for Methane Monooxygenases

Research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes involving pyridin-2-ylmethylamine ligands as functional models for methane monooxygenases highlights the potential of related compounds in mimicking enzymatic hydroxylation processes, which could have implications in synthetic chemistry and industrial applications (Sankaralingam & Palaniandavar, 2014).

Cross-Coupling Reactions

A study by Liao et al. (2018) on the nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids, where benzylic primary amines are efficiently converted to di(hetero)arylmethanes, showcases the chemical versatility of compounds with similar structural motifs (Liao et al., 2018).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.BrH/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11;/h1-7,16H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXVSUCAKOJPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1609407-16-0
Record name 4-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-32-1
Record name 4-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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